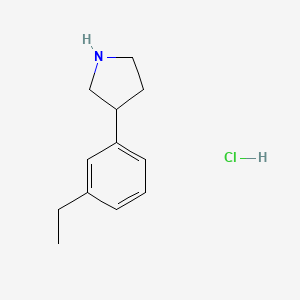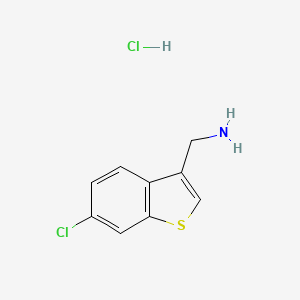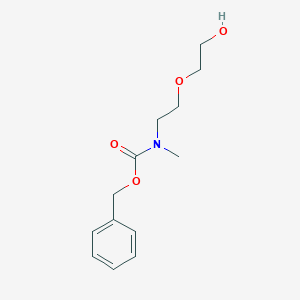
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate is an organic compound with the molecular formula C12H17NO4 It is a derivative of carbamic acid and is characterized by the presence of a benzyl group, a hydroxyethoxyethyl group, and a methyl group attached to the carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.
Another synthetic route involves the reaction of benzyl alcohol with 2-(2-hydroxyethoxy)ethyl isocyanate. This reaction also proceeds under mild conditions and results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate moiety can be reduced to form primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzyl (2-(2-carboxyethoxy)ethyl)(methyl)carbamate.
Reduction: Benzyl (2-(2-hydroxyethoxy)ethyl)amine.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: A simpler derivative with a benzyl group and a carbamate moiety.
Benzyl (2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of a hydroxyethoxyethyl group.
Benzyl (2-(2-hydroxyethoxy)ethyl)carbamate: Lacks the methyl group present in benzyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.
Uniqueness
This compound is unique due to the presence of both a hydroxyethoxyethyl group and a methyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and potential therapeutic properties compared to similar compounds.
Propiedades
Fórmula molecular |
C13H19NO4 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
benzyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO4/c1-14(7-9-17-10-8-15)13(16)18-11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |
Clave InChI |
BTZBVTLPHVTGNL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOCCO)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


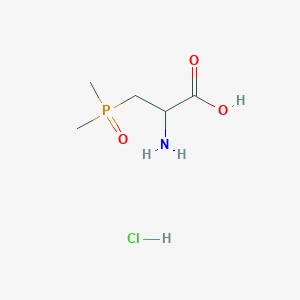
![(2R)-2-[(methylsulfanyl)methyl]pyrrolidine](/img/structure/B13499326.png)

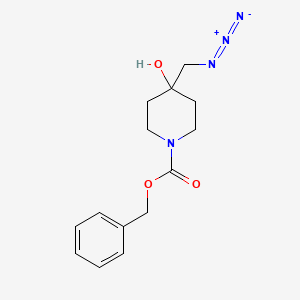
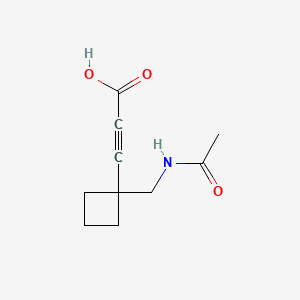

![3-(3-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13499367.png)
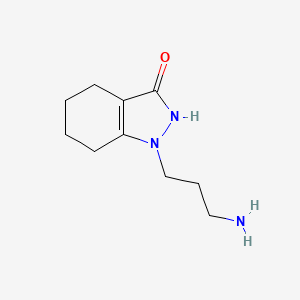

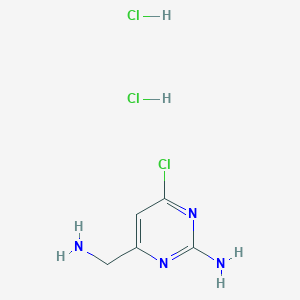
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)

